molecular formula C15H12N4O3 B2361109 5-((3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 956292-36-7

5-((3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B2361109
CAS No.: 956292-36-7
M. Wt: 296.286
InChI Key: HCXKKROGUMBCMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrimidine-trione family, characterized by a central pyrimidine ring fused with three ketone groups at positions 2, 4, and 4. The substituent at position 5 consists of a methylene-linked 3-methyl-1-phenylpyrazole moiety, which confers unique electronic and steric properties. Such derivatives are typically synthesized via Knoevenagel condensation between barbituric acid derivatives and substituted aldehydes or ketones .

Properties

IUPAC Name

5-[(3-methyl-1-phenylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c1-9-10(7-12-13(20)16-15(22)17-14(12)21)8-19(18-9)11-5-3-2-4-6-11/h2-8H,1H3,(H2,16,17,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXKKROGUMBCMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=C2C(=O)NC(=O)NC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation via Catalyst-Free Approach

A catalyst-free synthesis was reported by Bhalla et al., involving the reaction of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with barbituric acid in refluxing ethanol (Scheme 1). The absence of a base or catalyst simplifies purification and improves atom economy. The aldehyde precursor was prepared via Vilsmeier-Haack formylation of 3-methyl-1-phenyl-1H-pyrazole using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Reaction Conditions

  • Aldehyde Synthesis : 3-methyl-1-phenyl-1H-pyrazole (0.01 mol) reacted with POCl₃ (0.01 mol) in DMF at 0°C for 45 minutes, followed by heating to 90°C for 2 hours.
  • Condensation : Equimolar aldehyde and barbituric acid refluxed in ethanol for 3–4 hours.

This method yields the target compound in 78–85% purity after recrystallization from ethanol.

Piperidine-Catalyzed Knoevenagel Condensation

An alternative approach employs piperidine as a base to accelerate the condensation. A mixture of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (3.38 g, 0.01 mol) and barbituric acid (1.28 g, 0.01 mol) in ethanol with 2–3 drops of piperidine was refluxed for 3 hours. The product precipitated upon cooling and was recrystallized from ethanol, achieving a yield of 82%.

Solvent and Temperature Optimization

Comparative studies highlight ethanol as the optimal solvent due to its polarity and boiling point (78°C), which facilitates reflux without side reactions. Elevated temperatures (90–100°C) reduced reaction times but risked decomposition, whereas temperatures below 70°C led to incomplete conversion.

Mechanistic Insights

The Knoevenagel condensation proceeds via a nucleophilic attack by the active methylene group of barbituric acid on the aldehyde carbonyl, forming an enolate intermediate (Figure 2). Subsequent dehydration yields the α,β-unsaturated ketone bridge. Piperidine acts as a base, deprotonating the barbituric acid to enhance nucleophilicity.

$$
\text{RCHO} + \text{H}2\text{C(CO)}{2}\text{NH} \xrightarrow{\text{Base}} \text{RCH=C(CO)}{2}\text{NH} + \text{H}2\text{O}
$$

Figure 2 : Proposed mechanism for Knoevenagel condensation.

Analytical Characterization

Spectroscopic Data

  • FT-IR : Strong absorption at 1715 cm⁻¹ (C=O stretch of pyrimidine trione), 1620 cm⁻¹ (C=N pyrazole), and 1580 cm⁻¹ (C=C methylene bridge).
  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrazole H-5), 7.65–7.25 (m, 5H, phenyl), 6.82 (s, 1H, methylene), 2.45 (s, 3H, CH₃).
  • ¹³C NMR (100 MHz, CDCl₃): δ 165.2 (C=O), 152.1 (pyrimidine C-2), 144.3 (pyrazole C-3), 130.5–126.8 (phenyl), 115.4 (methylene), 14.2 (CH₃).

Comparative Analysis of Methods

Method Catalyst Solvent Temperature Yield Reference
Catalyst-Free None Ethanol Reflux (78°C) 78–85%
Piperidine-Catalyzed Piperidine Ethanol Reflux (78°C) 82%

Applications and Derivatives

While biological data for this specific compound remain unreported, structurally related pyrazolylmethylene-pyrimidines exhibit antimicrobial and antitumor activities. Derivatives with electron-withdrawing groups on the phenyl ring show enhanced bioactivity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted pyrazoles or pyrimidines.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It serves as a versatile intermediate in the synthesis of other heterocyclic compounds.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in drug development, particularly in the treatment of parasitic infections and cancer.

  • Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit enzymes essential for the survival of pathogens. In cancer treatment, it may interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The biological and physicochemical properties of pyrimidine-trione derivatives are highly dependent on substituents at the pyrazole or arylidene positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Pyrimidine-Trione Derivatives
Compound Name Substituents Molecular Weight Key Biological Activity Reference ID
5-((3-Methyl-1-phenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione 3-Methyl-1-phenylpyrazole 338.34 g/mol* mPGES-1 inhibition (hypothesized)
5-((1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione (3l) 4-Bromophenyl-triazole 415.23 g/mol Antimicrobial (Staphylococcus/Streptococcus)
5-(Benzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione Benzylidene, 1,3-dimethyl 260.25 g/mol Antiproliferative (ovarian/breast cancer)
(E)-5-(3-(4-Methoxyphenyl)allylidene)pyrimidine-2,4,6(1H,3H,5H)-trione (ML-346) 4-Methoxyphenyl-allylidene 272.26 g/mol Fluorescent properties
1-((4-Methylquinazolin-2-yl)methyl)pyrimidine-2,4,6(1H,3H,5H)-trione (DEG) 4-Methylquinazoline 327.33 g/mol Oxidative degradation product

*Calculated based on molecular formula.

Key Observations:

Replacement with a 4-bromophenyl-triazole (Compound 3l) shifts activity toward antimicrobial effects, with 96% yield and efficacy against Gram-positive bacteria .

Physicochemical Properties :

  • ML-346 () demonstrates fluorescent behavior linked to its conjugated 4-methoxyphenyl-allylidene system, enabling applications in materials science .
  • DEG (), a degradation product, lacks the pyrazole moiety but retains the pyrimidine-trione core, emphasizing the scaffold’s stability under oxidative conditions .

Biological Activity

The compound 5-((3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione is a derivative of the pyrimidine and pyrazole classes, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of pyrazole derivatives with pyrimidine triones. The structural configuration allows for various interactions with biological targets due to the presence of both pyrazole and pyrimidine rings, which are known to influence pharmacological properties.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrazoles and pyrimidines exhibit significant anticancer activity. For instance:

  • In vitro Studies : Compounds similar to 5-((3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)pyrimidine have been tested against various cancer cell lines. Notably, pyrazolo[3,4-d]pyrimidine derivatives have shown promising results as epidermal growth factor receptor inhibitors (EGFRIs), effectively inhibiting cell proliferation in A549 (lung) and HCT116 (colon) cancer cells with IC50 values in the low micromolar range .
CompoundCell LineIC50 (µM)
5-((3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)pyrimidineA549TBD
Pyrazolo[3,4-d]pyrimidine derivativeHCT11619.56
Compound 12b (EGFRI)A5498.21

The mechanism by which these compounds exert their anticancer effects often involves:

  • Inhibition of EGFR : The interaction with EGFR leads to reduced phosphorylation and activation of downstream signaling pathways that promote cell survival and proliferation.
  • Induction of Apoptosis : Flow cytometric analyses have indicated that certain derivatives can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio, leading to mitochondrial dysfunction and cell death .
  • Cell Cycle Arrest : Compounds have been shown to arrest the cell cycle at the S and G2/M phases, preventing cancer cells from dividing .

Case Studies

Several case studies highlight the efficacy of pyrazole-pyrimidine derivatives:

  • Study on Pyrazolo[3,4-d]pyrimidines : This study synthesized new derivatives that displayed strong anti-proliferative activity against lung and colon cancer cell lines. The most potent compound demonstrated an IC50 value of 0.016 µM against wild-type EGFR .
  • Molecular Docking Studies : Molecular docking has been employed to predict binding affinities of these compounds to EGFR, supporting their potential as targeted therapies in cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is synthesized via multi-step condensation and cyclization reactions. Key steps include:

  • Knoevenagel condensation : Using glacial acetic acid (AcOH) in ethanol under reflux to form the methylene bridge .
  • Phosphorylation : POCl₃ and DMF at controlled temperatures (0°C–60°C) to activate pyrimidine intermediates .
  • Optimization : NH₄OAc (2.00 equiv.) in glacial AcOH at 108°C improves regioselectivity .
    • Critical Analysis : Comparative studies in Table 1 (referenced in ) show that solvent polarity and temperature significantly affect reaction kinetics. Ethanol/water (4:1 v/v) under reflux achieves >80% yield for final cyclization .

Q. How can spectroscopic and crystallographic methods confirm the compound’s structure?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks for the pyrimidine trione (δ ~10.5 ppm for NH) and pyrazole methyl group (δ ~2.3 ppm) .
  • X-ray crystallography : Resolves tautomeric forms (e.g., keto-enol equilibrium) and confirms the methylene bridge geometry .
  • Mass spectrometry : ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How does structural modification (e.g., substituent variation) impact bioactivity, such as mPGES-1 inhibition?

  • Methodology :

  • SAR studies : Replace the 3-methyl group with bulkier substituents (e.g., phenyl, trifluoromethyl) to assess steric effects on enzyme binding. Derivatives in show enhanced mPGES-1 inhibition (IC₅₀ < 1 µM) .
  • In vitro assays : Use human mPGES-1 expressed in HEK293 cells, measuring PGE₂ production via ELISA .
    • Data Contradictions : Some derivatives with electron-withdrawing groups (e.g., -CF₃) show reduced solubility, complicating IC₅₀ interpretation .

Q. What computational strategies predict binding modes and thermodynamic stability?

  • Methodology :

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with mPGES-1’s glutathione-binding site .
  • MD simulations : AMBER or GROMACS assess conformational stability over 100-ns trajectories .
  • Free energy calculations : MM-PBSA quantifies binding affinities, correlating with experimental IC₅₀ values .
    • Critical Insight : Pyrimidine trione’s planar structure facilitates π-π stacking with Phe⁴⁵⁶ in mPGES-1, but steric clashes occur with bulkier pyrazole substituents .

Q. How to resolve tautomerism-related discrepancies in crystallographic vs. spectroscopic data?

  • Methodology :

  • VT-NMR : Variable-temperature ¹H NMR (e.g., 25–100°C) monitors keto-enol equilibrium shifts .
  • DFT calculations : Gaussian09 computes relative energies of tautomers; B3LYP/6-311+G(d,p) basis set matches experimental IR frequencies .
    • Conflict Resolution : X-ray data ( ) stabilizes the keto form in solid state, while solution NMR favors enol tautomers .

Experimental Design Considerations

Q. What controls are essential for reproducibility in biological assays?

  • Methodology :

  • Positive controls : Use known mPGES-1 inhibitors (e.g., MK-886) to validate assay sensitivity .
  • Solvent controls : DMSO concentration ≤0.1% to avoid cytotoxicity artifacts .
  • Statistical rigor : ANOVA with post-hoc Tukey tests (p < 0.05) for dose-response data .

Q. How to address low aqueous solubility in pharmacological studies?

  • Methodology :

  • Co-solvents : PEG-400 or cyclodextrin-based formulations improve solubility without altering bioactivity .
  • Prodrug design : Introduce phosphate esters at the pyrimidine trione’s NH group, hydrolyzed in vivo .

Data Interpretation and Validation

Q. How to reconcile conflicting IC₅₀ values from enzyme vs. cell-based assays?

  • Root Cause : Membrane permeability differences or off-target effects in cellular models .
  • Validation : Parallel assays with shRNA-mediated mPGES-1 knockdown confirm target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.